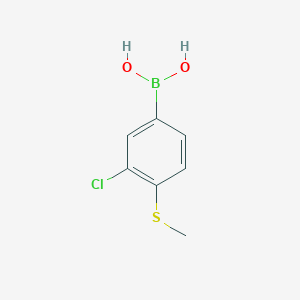

3-Chloro-4-(methylthio)phenylboronic acid

描述

3-Chloro-4-(methylthio)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methylthio (-SCH₃) group at the 4-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing carbon-carbon bonds in the presence of palladium catalysts . The chlorine atom introduces electron-withdrawing effects, while the methylthio group provides mild electron-donating properties via sulfur’s lone pairs, modulating the boronic acid’s Lewis acidity and reactivity .

属性

IUPAC Name |

(3-chloro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRBBKXFCXFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylthio)phenylboronic acid typically involves the borylation of 3-chloro-4-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and a solvent like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the methylthio group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.

Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions involving the methylthio group.

科学研究应用

Pharmaceutical Applications

1.1 Diabetes and Metabolic Disorders

Research indicates that boronic acids, including 3-Chloro-4-(methylthio)phenylboronic acid, can modulate plasma levels of free fatty acids and influence glucose metabolism. These compounds are being investigated for their potential in treating conditions such as:

- Type 1 and Type 2 Diabetes

- Metabolic Syndrome

- Obesity and Dyslipidemia

A patent outlines methods for using boronic acids to treat various metabolic disorders by enhancing insulin secretion and promoting beta-cell proliferation, which are crucial for managing diabetes and related conditions .

1.2 Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific tumor cell lines. Its derivatives are being evaluated for their cytotoxic effects against various cancers, with studies indicating low toxicity to normal cells while effectively inhibiting cancer cell growth .

Synthetic Applications

2.1 Organic Synthesis

this compound serves as a key reagent in organic synthesis. It is utilized in:

- Suzuki Coupling Reactions : This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Synthesis of Biaryl Amides : These compounds exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity, relevant for neurological research .

2.2 Material Science

The compound is involved in the preparation of advanced materials through its reactivity in various chemical transformations. For instance, it has been used to synthesize fluorenes via intramolecular aromatic carbenoid insertion .

Biological Evaluations

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound against pathogenic bacteria and fungi. The findings suggest that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

3.2 Toxicity Studies

Toxicity assessments reveal that the synthesized compounds exhibit low toxicity profiles at therapeutic concentrations. For example, studies on human cell lines demonstrated minimal adverse effects, supporting their potential use in clinical applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | IC50 > 100 µM |

| PC3 (prostate cancer) | Low cytotoxicity to normal cells | |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Klebsiella pneumoniae | Effective at low concentrations |

Table 2: Synthetic Applications

作用机制

The primary mechanism of action for 3-Chloro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The methylthio and chloro substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

相似化合物的比较

Table 1: Comparative Analysis of Substituted Phenylboronic Acids

Key Comparisons:

Electronic Effects: The chlorine substituent (electron-withdrawing) in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions. The methylthio group, though less electron-donating than methoxy (-OCH₃), still donates electron density via sulfur’s lone pairs, creating a balanced electronic profile .

Steric and Solubility Considerations :

- The methylthio group (-SCH₃) is bulkier than fluorine or ethoxy groups, which may influence steric interactions during coupling reactions. However, its hydrophobic nature could reduce solubility in aqueous systems compared to 3-Chloro-4-ethoxyphenylboronic acid (ethoxy group enhances polarity) .

Applications in Synthesis :

- This compound is ideal for synthesizing biaryl systems requiring regioselective functionalization, such as pharmaceuticals or agrochemicals. Its dual substituents allow precise tuning of electronic properties .

- 3-Chloro-4-fluorophenylboronic acid (CAS 144432-85-9) is preferred in fluorinated drug intermediates, leveraging fluorine’s metabolic stability and bioavailability .

Safety and Handling :

- While specific safety data for the target compound is unavailable, analogs like 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS 176976-42-4) are classified with hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Proper handling with PPE is recommended.

Research Findings and Trends

- Catalytic Efficiency : Studies on 3-(Methylthio)phenylboronic acid (CAS 168618-42-6) suggest that sulfur-containing boronic acids exhibit moderate reactivity in Pd-catalyzed couplings, with yields influenced by steric hindrance . The addition of chlorine in the target compound may offset steric effects by enhancing electrophilicity.

- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds, such as 3-Chloro-4-ethoxyphenylboronic acid , shows decomposition temperatures above 150°C, indicating suitability for high-temperature reactions .

生物活性

3-Chloro-4-(methylthio)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronate group, which is integral for its reactivity in various chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction . The presence of both chloro and methylthio substituents enhances its potential as a building block in drug development and organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C7H8BClO2S |

| Molecular Weight | 195.48 g/mol |

| Functional Groups | Boronate, Chloro, Methylthio |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction. In this process, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Key Steps in the Mechanism:

- Transmetalation: The boronic acid reacts with a palladium catalyst to form an arylpalladium complex.

- Nucleophilic Attack: The arylpalladium complex undergoes nucleophilic attack on an electrophile (e.g., an aryl halide), resulting in the formation of a new carbon-carbon bond.

- Product Formation: The final product is released from the catalyst, regenerating the palladium species for further reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through their ability to inhibit specific signaling pathways involved in tumor growth. For instance, studies have shown that certain boronic acids can act as inhibitors of proteasomes, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it has been noted that boronic acids can act as inhibitors of carbonic anhydrases, which are crucial for maintaining pH balance and fluid secretion in biological systems.

Case Studies and Research Findings

-

Study on CXCR1 and CXCR2 Antagonism:

A series of S-substituted phenylboronic acids were investigated for their antagonistic effects on CXCR1 and CXCR2 receptors. This compound was included in structure-activity relationship studies that highlighted its potential as a noncompetitive antagonist . -

Suzuki-Miyaura Coupling Efficiency:

A comparative study evaluated the efficiency of various boronic acids in Suzuki-Miyaura reactions. This compound demonstrated superior yields when coupled with different electrophiles compared to other similar compounds, indicating its effectiveness as a coupling partner. -

Inhibition Studies on Mycobacterial Carbonic Anhydrases:

Research exploring natural product-based phenols found that derivatives of boronic acids could selectively inhibit mycobacterial carbonic anhydrases at submicromolar concentrations, suggesting a potential therapeutic application for tuberculosis treatment .

常见问题

Q. What are the common synthetic routes for preparing 3-Chloro-4-(methylthio)phenylboronic acid, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated precursors (e.g., 3-chloro-4-(methylthio)phenyl halides) react with boronic acid pinacol esters or other boronating agents. Post-synthesis, purification is achieved using column chromatography or recrystallization. Structural confirmation relies on / NMR spectroscopy to verify the boronic acid moiety and substituent positions. High-Performance Liquid Chromatography (HPLC) with ≥99% purity thresholds is recommended for assessing purity, as highlighted for structurally analogous boronic acids . Mass spectrometry (MS) further confirms molecular weight.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer: Store the compound in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis. Short-term storage at -20°C (1 month) or long-term storage at -80°C (6 months) is advised to minimize degradation . For solubility enhancement in aqueous systems, pre-warm the sample to 37°C and sonicate in a bath for 10–15 minutes. Avoid prolonged exposure to moisture or acidic/basic conditions, as boronic acids are prone to protodeboronation .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in cross-coupling reactions, and how can regioselectivity be optimized?

- Methodological Answer: Reactivity is governed by electronic and steric effects of substituents. The electron-withdrawing chloro group activates the boronic acid toward coupling, while the methylthio group (-SMe) may modulate electron density via resonance effects. To optimize regioselectivity:

- Use palladium catalysts with bulky ligands (e.g., SPhos, XPhos) to favor coupling at sterically accessible positions.

- Adjust reaction temperature (60–100°C) and solvent polarity (e.g., toluene/water mixtures) to stabilize transition states .

- Pre-activate the boronic acid with bases (e.g., KCO) to enhance nucleophilicity.

Q. How can the solubility of this compound in aqueous and organic solvents be improved for use in biological assays or catalytic systems?

- Methodological Answer:

- Aqueous Systems: Prepare stock solutions in DMSO (10 mM) and dilute into buffered solutions (pH 7–9) containing co-solvents like methanol or ethanol (≤10% v/v) to prevent precipitation .

- Organic Solvents: Use polar aprotic solvents (e.g., THF, DMF) with 1–2% triethylamine to stabilize the boronic acid. Sonication at 37°C for 20 minutes enhances dissolution .

- Surfactant-Assisted Solubilization: Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1–0.5% w/v for micellar encapsulation in biological assays.

Q. What role does the methylthio substituent play in the electronic properties and binding affinity of phenylboronic acid derivatives in molecular recognition applications?

- Methodological Answer: The methylthio group (-SMe) acts as a weak electron donor via resonance, slightly increasing the boronic acid’s Lewis acidity, which enhances its binding to diols (e.g., saccharides) in aqueous media. Spectrophotometric studies of similar boronic acids (e.g., 4-(methylthio)phenylboronic acid) show a bathochromic shift (λ = 590 nm) upon complexation with chromogenic dyes, indicating strong binding affinity . Computational modeling (DFT/B3LYP) can further predict charge distribution and HOMO-LUMO gaps to rationalize experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。